molecular formula C12H16BrNOS B15062312 (R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol

(R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol

Cat. No.: B15062312
M. Wt: 302.23 g/mol
InChI Key: QHEAAALGPWZFSF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol is a chemical compound that belongs to the class of thiomorpholines. This compound features a bromobenzyl group attached to a thiomorpholine ring, which is further connected to a methanol group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol typically involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzyl group may facilitate binding through hydrophobic interactions, while the thiomorpholine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-(4-chlorobenzyl)thiomorpholin-3-yl)methanol
  • ®-(4-(4-fluorobenzyl)thiomorpholin-3-yl)methanol
  • ®-(4-(4-methylbenzyl)thiomorpholin-3-yl)methanol

Uniqueness

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

[(3R)-4-[(4-bromophenyl)methyl]thiomorpholin-3-yl]methanol

InChI

InChI=1S/C12H16BrNOS/c13-11-3-1-10(2-4-11)7-14-5-6-16-9-12(14)8-15/h1-4,12,15H,5-9H2/t12-/m1/s1

InChI Key

QHEAAALGPWZFSF-GFCCVEGCSA-N

Isomeric SMILES

C1CSC[C@H](N1CC2=CC=C(C=C2)Br)CO

Canonical SMILES

C1CSCC(N1CC2=CC=C(C=C2)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.